Piperazine, 1-Benzyl-, Propanesulfate vs. 1-Benzylpiperazine Free Base: Comparative Aqueous Solubility and Partitioning
Piperazine, 1-benzyl-, propanesulfate demonstrates substantially enhanced aqueous solubility relative to 1-benzylpiperazine free base. The propanesulfonic acid group confers a zwitterionic character, reflected in a computed topological polar surface area (TPSA) of 69.2 Ų and a calculated LogP (XLogP3-AA) of -1.5, indicative of pronounced hydrophilicity [1]. In contrast, 1-benzylpiperazine free base is a clear liquid with limited aqueous solubility, exhibiting a density of 1.014-1.035 g/cm³ at 25°C and a higher predicted LogP . While direct experimental solubility measurements for this specific CAS number are not publicly reported, the computed physicochemical descriptors provide a class-level inference that the propanesulfate derivative will partition preferentially into aqueous phases relative to the free base.
| Evidence Dimension | Aqueous solubility / hydrophilicity |
|---|---|
| Target Compound Data | TPSA = 69.2 Ų; XLogP3-AA = -1.5 (computed) |
| Comparator Or Baseline | 1-Benzylpiperazine free base (liquid, limited water solubility; LogP not explicitly computed but expected higher) |
| Quantified Difference | TPSA difference not calculable for free base; XLogP3-AA indicates preferential aqueous partitioning for target compound |
| Conditions | Computed physicochemical descriptors; no experimental solubility data available for target compound |
Why This Matters
Enhanced aqueous solubility facilitates direct use in aqueous buffer systems for biological assays without requiring organic co-solvents, reducing vehicle-associated artifacts.
- [1] PubChem. (2026). 4-(Phenylmethyl)-1-piperazinepropanesulfonic acid (CID 211441). View Source
